molecular formula C11H14N4OS2 B11067646 3,5-dimethyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3,5-dimethyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11067646
M. Wt: 282.4 g/mol
InChI Key: CLBYLYQILZUDRL-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-7-MORPHOLINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the morpholine ring adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-7-MORPHOLINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-7-MORPHOLINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-7-MORPHOLINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-7-MORPHOLINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Morpholino-substituted heterocycles: Compounds with a morpholine ring often exhibit unique pharmacological properties.

Properties

Molecular Formula

C11H14N4OS2

Molecular Weight

282.4 g/mol

IUPAC Name

3,5-dimethyl-7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C11H14N4OS2/c1-7-12-9-8(18-11(17)14(9)2)10(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3

InChI Key

CLBYLYQILZUDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C

Origin of Product

United States

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